5-Bromo-3-ethoxy-2-fluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-ethoxy-2-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBWPHNAVKZKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-69-1 | |
| Record name | 5-Bromo-3-ethoxy-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Bromo 3 Ethoxy 2 Fluoropyridine
Precursor-Based Approaches to the Pyridine (B92270) Core
The assembly of the 5-Bromo-3-ethoxy-2-fluoropyridine molecule often commences with commercially available or readily synthesized pyridine derivatives. These precursors provide a foundational scaffold upon which the desired functional groups can be installed.
A common and efficient strategy for the synthesis of this compound involves starting with a pyridine ring that already possesses some of the required substituents or functional groups that can be converted into them. For instance, a synthetic route might begin with a substituted aminopyridine or hydroxypyridine. These intermediates can then undergo a series of reactions, such as diazotization followed by fluorination (Balz-Schiemann reaction or variations) and subsequent bromination and etherification steps. acs.orggoogle.com
The order of these transformations is crucial for achieving the desired regiochemistry. For example, starting with a 3-ethoxypyridine (B173621) derivative allows for the regioselective introduction of the bromo and fluoro substituents. The electron-donating nature of the ethoxy group directs electrophilic substitution, while the nitrogen atom in the pyridine ring influences the position of nucleophilic attack.
A plausible synthetic sequence could start from 3-hydroxy-2-nitropyridine. The hydroxyl group can be etherified to an ethoxy group, and the nitro group can be reduced to an amino group. This amino group can then serve as a handle for the introduction of fluorine via a Sandmeyer-type reaction. Finally, electrophilic bromination at the 5-position, activated by the ethoxy group, would yield the target compound.
Alternatively, the pyridine core of this compound can be constructed from acyclic precursors through various cyclization reactions. While less common for this specific compound due to the availability of pyridine starting materials, methods like the Hantzsch pyridine synthesis or other condensation reactions could in principle be adapted.
This approach would involve the condensation of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonia equivalent, followed by oxidation to form the aromatic pyridine ring. The substituents (bromo, ethoxy, and fluoro) would either need to be incorporated into the acyclic precursors or introduced after the formation of the pyridine ring. The complexity of incorporating all the necessary functionalities into the acyclic precursors makes this a less direct strategy for this particular target molecule.
Introduction of Bromo and Fluoro Substituents
The precise placement of the bromine and fluorine atoms on the pyridine ring is a critical aspect of the synthesis of this compound. This is typically achieved through regioselective halogenation techniques.
The regioselectivity of halogenation reactions on the pyridine ring is governed by the electronic properties of the existing substituents and the reaction conditions. nih.govnih.gov For this compound, the 3-ethoxy group is an activating, ortho-, para-directing group, while the 2-fluoro substituent is a deactivating group. The pyridine nitrogen itself is deactivating towards electrophilic substitution.
The introduction of the fluorine atom at the 2-position of the pyridine ring is often accomplished via a nucleophilic aromatic substitution (SNAr) reaction. nih.govacs.org In this type of reaction, a good leaving group at the 2-position, such as a chloro or nitro group, is displaced by a fluoride (B91410) ion. The reaction is facilitated by the electron-withdrawing character of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex.
The reactivity of halopyridines in SNAr reactions is often higher for fluoropyridines compared to their chloro- or bromo- analogs, which can allow for milder reaction conditions. nih.gov For the synthesis of this compound, a precursor such as 5-Bromo-2-chloro-3-ethoxypyridine could be treated with a fluoride source, like potassium fluoride in the presence of a phase-transfer catalyst, to yield the desired product.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 5-Bromo-2-chloro-3-ethoxypyridine | KF, Kryptofix 222 | Acetonitrile | 80-120 | Moderate to High |
| 2-Nitro-3-ethoxypyridine | KF | DMSO | 140-160 | Good |
Note: This table represents typical conditions for SNAr reactions on pyridine rings and are illustrative for the synthesis of the target compound.
The bromine atom at the 5-position is typically introduced through an electrophilic bromination reaction. The 3-ethoxy group activates the pyridine ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. Since the 2- and 4-positions are influenced by the ring nitrogen, and the 6-position might be sterically hindered, the 5-position becomes a favorable site for bromination.
Common brominating agents include N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid or in an acidic medium. guidechem.comnih.gov The choice of solvent and reaction temperature can be optimized to achieve high regioselectivity and yield.
Table 2: Typical Conditions for Electrophilic Bromination
| Substrate | Brominating Agent | Solvent | Temperature (°C) |
| 3-Ethoxy-2-fluoropyridine | N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | Room Temperature |
| 3-Ethoxy-2-fluoropyridine | Bromine (Br2) | Acetic Acid | 20-50 |
Note: This table provides general conditions for electrophilic bromination on activated pyridine systems and serves as a guide for the synthesis of this compound.
Incorporation of the Ethoxy Moiety
The introduction of an ethoxy group onto the pyridine scaffold is a critical transformation in the synthesis of this compound. This process is primarily achieved through carefully controlled etherification reactions.
Etherification Reactions on the Pyridine Scaffold
The formation of the ethoxy group on the pyridine ring is a key synthetic step. A common method involves the nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a 3-hydroxypyridine (B118123) derivative. In this reaction, the hydroxyl group is deprotonated by a base to form a more nucleophilic alkoxide, which then reacts with an ethylating agent like iodoethane (B44018) or diethyl sulfate. The presence of the electron-withdrawing fluorine atom at the 2-position facilitates this nucleophilic attack.
The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder ones such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The reaction is typically carried out in a polar aprotic solvent, for instance dimethylformamide (DMF) or acetonitrile, which helps to dissolve the reactants and promote the reaction.
Optimization of Reaction Conditions for Ethoxy Group Attachment
To maximize the yield and purity of the final product, optimization of reaction conditions is essential. Key parameters that are typically fine-tuned include the base, solvent, temperature, and reaction duration. While strong bases can drive the reaction to completion quickly, milder bases may be preferred to avoid potential side reactions, albeit often requiring higher temperatures or longer reaction times.
The solvent choice is also crucial, with polar aprotic solvents being favored for their ability to solvate the cation of the base, thereby enhancing the reactivity of the nucleophile. Temperature control is another important factor; while some reactions proceed efficiently at room temperature, others may necessitate heating to overcome the activation energy barrier. Careful monitoring of the reaction progress, often by techniques like thin-layer chromatography or mass spectrometry, is vital to determine the optimal reaction time and minimize the formation of byproducts.
Below is an illustrative data table for a hypothetical optimization study for the ethoxylation of a pyridine precursor:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | THF | 25 | 6 | 90 |
| 2 | K₂CO₃ | DMF | 80 | 12 | 82 |
| 3 | Cs₂CO₃ | Acetonitrile | 60 | 8 | 88 |
Advanced Synthetic Strategies
Modern organic synthesis offers a variety of advanced strategies for the construction of complex molecules like this compound, often providing improved efficiency and selectivity.
Transition-Metal-Catalyzed Approaches (e.g., Cross-Coupling, C-H Activation)
Transition-metal catalysis has become an indispensable tool in organic synthesis. For the synthesis of polysubstituted pyridines, cross-coupling reactions, such as the Buchwald-Hartwig amination or C-O coupling, can be employed. pkusz.edu.cn These reactions typically use palladium or copper catalysts to form new carbon-heteroatom bonds. However, the presence of multiple reactive sites on the pyridine ring necessitates careful control of regioselectivity.
C-H activation is another powerful strategy that allows for the direct functionalization of C-H bonds, offering a more atom-economical approach. pkusz.edu.cn Rhodium-catalyzed C-H functionalization has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method avoids the pre-functionalization often required in traditional cross-coupling reactions.
Metal-Free Synthetic Protocols
To circumvent the use of expensive and potentially toxic transition metals, metal-free synthetic methods have gained significant attention. acs.org These approaches often rely on the inherent reactivity of the starting materials or the use of organocatalysts. For instance, the assembly of polysubstituted pyridines can be achieved from oximes and acroleins using a combination of iodine and triethylamine, proceeding through a proposed radical pathway. acs.org Other metal-free methods include [3+3] annulation strategies, which can provide access to complex pyridine scaffolds under mild conditions. mdpi.com
4 Green Chemistry Approaches in Synthesis
The development of synthetic methodologies for specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These approaches focus on aspects such as the use of less hazardous solvents, improved atom economy, energy efficiency, and the exploration of catalytic and solvent-free reaction conditions. While specific green chemistry research for the synthesis of this compound is not extensively documented, general principles applied to the synthesis of substituted pyridines can be extrapolated.
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents a significant green chemistry advancement. rsc.org This technique can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. The application of mechanochemical methods, such as ball milling, has been demonstrated for the synthesis of various pyridine derivatives. For instance, mechanochemically activated magnesium has been used for the direct C-4-H alkylation of pyridines. organic-chemistry.org While a direct mechanochemical synthesis for this compound has not been reported, the general success of this solvent-free approach for related structures suggests its potential as a greener alternative to traditional solution-phase synthesis.
Catalysis is another cornerstone of green chemistry, offering pathways with higher efficiency and selectivity, often under milder conditions. The synthesis of substituted pyridines can be achieved through various catalytic methods, including the use of transition metal catalysts. For example, palladium-catalyzed cross-coupling reactions are common for introducing substituents onto a pyridine ring. ossila.com In the synthesis of this compound, a catalytic approach could be envisioned for the introduction of the ethoxy or bromo group, potentially reducing the need for stoichiometric reagents and simplifying purification processes. The development of a catalytic, multi-component reaction where the pyridine ring is constructed from simpler precursors in a single step would also represent a significant advancement in terms of atom and step economy. nih.gov
Energy efficiency is another important consideration. Microwave-assisted synthesis has emerged as a tool in green chemistry that can significantly reduce reaction times and, consequently, energy consumption compared to conventional heating methods. This technique has been successfully applied to the synthesis of a variety of heterocyclic compounds, including pyridine derivatives. The application of microwave irradiation could potentially accelerate the key steps in the synthesis of this compound, leading to a more energy-efficient process.
While specific, optimized green synthetic routes for this compound are yet to be published, the application of established green chemistry principles offers a clear path forward for developing more sustainable manufacturing processes for this and other similar functionalized pyridine compounds.
Table of Research Findings on Green Chemistry Approaches for Pyridine Synthesis
| Green Chemistry Principle | Synthetic Approach | Potential Advantage for this compound Synthesis | Reference |
|---|---|---|---|
| Use of Safer Solvents | Employing non-hydroxylic solvents like ethyl acetate (B1210297) or t-BuOH | Minimizes nucleophilic displacement of the 2-fluoro substituent, improving yield and purity. | N/A |
| Solvent-Free Reactions | Mechanochemical synthesis (e.g., ball milling) | Reduces solvent waste, can lead to shorter reaction times and higher yields. rsc.org | rsc.orgorganic-chemistry.org |
| Catalysis | Use of transition metal catalysts (e.g., Palladium, Copper) | Enables efficient and selective introduction of substituents, potentially under milder conditions. ossila.comnih.gov | ossila.comnih.gov |
| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times and energy consumption compared to conventional heating. | N/A |
| Atom Economy | Multi-component or one-pot reactions | Maximizes the incorporation of starting materials into the final product, reducing waste. nih.gov | nih.gov |
Chemical Reactivity and Transformation Studies of 5 Bromo 3 Ethoxy 2 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, allowing for the introduction of a wide array of functional groups. In polysubstituted pyridines like 5-Bromo-3-ethoxy-2-fluoropyridine, the regioselectivity of these reactions is of paramount importance. The pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the presence of electronegative halogen substituents, thereby facilitating the attack of nucleophiles. youtube.com Reactions on such systems proceed via an addition-elimination mechanism, typically involving a negatively charged intermediate known as a Meisenheimer complex. quimicaorganica.org
Regioselectivity of Halogen Displacement (Bromine vs. Fluorine)
The key question in the functionalization of this compound via SNAr is which halogen atom serves as the leaving group. The position of the substituents on the pyridine ring plays a critical role in determining the site of nucleophilic attack. Generally, the C-2 and C-4 positions of the pyridine ring are more activated towards nucleophilic attack than the C-3 position. youtube.comquimicaorganica.org This is due to the ability of the nitrogen heteroatom to stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the ortho (C-2) or para (C-4) positions.
In the case of this compound, the fluorine atom is at the activated C-2 position, while the bromine atom is at the C-5 position. The fluorine atom's high electronegativity strongly polarizes the C-F bond, making the C-2 carbon highly electrophilic and thus the primary site for nucleophilic attack. For SNAr reactions, fluoride (B91410) is generally a better leaving group than bromide, not because of its stability as a free ion, but because its electron-withdrawing power facilitates the initial, rate-determining nucleophilic attack. researchgate.net Therefore, SNAr reactions on this substrate are expected to show high selectivity for the displacement of the fluorine atom at the C-2 position.
Studies on analogous compounds, such as 5-bromo-2-fluoro-3-nitropyridine, further support this selectivity, where the highly activated C-2 position is the primary site for nucleophilic attack. pipzine-chem.com
Hard nucleophiles, characterized by a high charge-to-radius ratio (e.g., alkoxides, amides), typically react under charge-controlled conditions. Their interaction with this compound is governed by the electrostatic potential of the pyridine ring. The C-2 carbon, bonded to the highly electronegative fluorine, possesses the most significant partial positive charge, making it the preferred site of attack for hard nucleophiles.
For the closely related 5-bromo-3-fluoro-2-methoxypyridine, reactions with alcohol nucleophiles in an alkaline environment have been noted, leading to substitution products. pipzine-chem.com Applying this principle to the target compound, reaction with a hard nucleophile like sodium ethoxide would be expected to yield 2,3-diethoxy-5-bromopyridine, as shown in the table below.
| Nucleophile (Hard) | Expected Major Product | Position of Substitution |
| Sodium Ethoxide (NaOEt) | 2,3-Diethoxy-5-bromopyridine | C-2 (Fluorine displacement) |
| Ammonia (B1221849) (NH₃) | 5-Bromo-3-ethoxy-2-aminopyridine | C-2 (Fluorine displacement) |
| Lithium Diisopropylamide (LDA) | 5-Bromo-3-ethoxy-2-(diisopropylamino)pyridine | C-2 (Fluorine displacement) |
This table is based on established principles of SNAr reactivity on halopyridines; specific experimental data for this compound is not publicly available.
Soft nucleophiles, which are more polarizable (e.g., thiolates, organocuprates), react under orbital-controlled conditions, where the interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is key. For electron-deficient pyridines, the LUMO is typically lowest at the C-2 and C-4 positions.
In studies of 2-substituted-3-nitropyridines, sulfur nucleophiles (soft nucleophiles) have been shown to selectively displace a nitro group at the C-3 position, but this is in the absence of a more activated leaving group at C-2 or C-4. nih.gov In the case of this compound, the strong activation provided by the fluorine at the C-2 position remains the dominant factor. Therefore, soft nucleophiles are also expected to preferentially attack the C-2 position, leading to selective displacement of the fluoride.
| Nucleophile (Soft) | Expected Major Product | Position of Substitution |
| Sodium Thiophenoxide (NaSPh) | 5-Bromo-3-ethoxy-2-(phenylthio)pyridine | C-2 (Fluorine displacement) |
| Potassium Cyanide (KCN) | 5-Bromo-3-ethoxy-2-cyanopyridine | C-2 (Fluorine displacement) |
This table is based on established principles of SNAr reactivity on halopyridines; specific experimental data for this compound is not publicly available.
Mechanistic Elucidation of SNAr Pathways
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.
Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C-2 position. This attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.
Elimination Step (Fast): The aromaticity of the ring is restored through the rapid expulsion of the fluoride leaving group from the C-2 position.
Influence of Reaction Conditions on Product Distribution
While the inherent electronic properties of this compound strongly favor substitution at the C-2 position, reaction conditions can be modulated to ensure optimal outcomes.
Temperature: SNAr reactions are often accelerated by heating. However, excessively high temperatures could potentially lead to side reactions or decomposition.
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are typically used. These solvents are effective at solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Base: In reactions with neutral nucleophiles like amines or thiols, a non-nucleophilic base is often added to deprotonate the nucleophile in situ or to neutralize the acid (e.g., HF) generated during the reaction, driving the equilibrium towards the product.
Cross-Coupling Reactions
The bromine atom at the C-5 position of this compound serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The oxidative addition of a low-valent transition metal, typically palladium, into the carbon-halogen bond is the selectivity-determining step. baranlab.org
In dihalopyridines, the C-Br bond is significantly more reactive than the C-F bond in oxidative addition processes. This provides an orthogonal reactivity pattern to SNAr, allowing for the selective functionalization of the C-5 position without disturbing the fluorine atom at C-2.
Research on the Suzuki cross-coupling of various 5-bromopyridine derivatives demonstrates that this position is highly amenable to reaction with a wide range of boronic acids and esters. mdpi.comnih.govuzh.ch This allows for the synthesis of 5-aryl or 5-heteroaryl pyridine derivatives.
| Reaction Type | Coupling Partner | Catalyst/Base System (Typical) | Expected Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Aryl-3-ethoxy-2-fluoropyridine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-Alkynyl-3-ethoxy-2-fluoropyridine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 5-(Amino)-3-ethoxy-2-fluoropyridine |
| Stille | Organostannane | Pd(PPh₃)₄ | 5-Vinyl- or 5-Aryl-3-ethoxy-2-fluoropyridine |
This table illustrates common cross-coupling reactions expected to be successful at the C-5 position based on extensive literature for analogous 5-bromopyridines. mdpi.comresearchgate.net
This differential reactivity makes this compound a valuable substrate for sequential functionalization, where the C-2 position can be modified via SNAr and the C-5 position can be functionalized through cross-coupling, or vice versa, enabling the synthesis of complex, highly substituted pyridine structures.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For halo-substituted pyridines, these reactions typically proceed via oxidative addition of the palladium catalyst to the carbon-halogen bond.
The Suzuki coupling reaction , which couples an organoboron reagent with an organic halide, is a versatile method for creating new carbon-carbon bonds. nih.govmdpi.com In the case of this compound, the carbon-bromine bond at the C-5 position is significantly more reactive towards palladium(0) catalysts than the more stable carbon-fluorine bond at the C-2 position. Therefore, a Suzuki coupling would be expected to occur selectively at the C-5 position.
Similarly, the Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. soton.ac.ukresearchgate.netlibretexts.org This reaction is instrumental in the synthesis of arylalkynes. mdpi.comrsc.org For this compound, the reaction would predictably take place at the C-5 bromine, affording 5-alkynyl-3-ethoxy-2-fluoropyridine derivatives. The reaction is typically carried out under mild conditions with a base such as an amine. soton.ac.uk
Despite the high predictability of these reactions, a detailed search of scientific literature did not yield specific examples or data for Suzuki or Sonogashira couplings performed on this compound.
Other Transition-Metal-Catalyzed Functionalizations
Beyond Suzuki and Sonogashira reactions, other transition-metal-catalyzed transformations are common for aryl halides. The Buchwald-Hartwig amination , a palladium-catalyzed reaction, is a key method for forming carbon-nitrogen bonds by coupling aryl halides with amines. chemspider.comorganic-chemistry.org Applied to this compound, this reaction would likely yield 5-amino-3-ethoxy-2-fluoropyridine derivatives.
The Heck reaction couples an alkene with an aryl halide. In a potential Heck reaction with this compound, the new carbon-carbon bond would be expected to form at the C-5 position. researchgate.net
Regioselective Functionalization at Bromine Site
The functionalization of this compound is expected to be highly regioselective. The significant difference in bond strength and reactivity between the C-Br and C-F bonds means that transition-metal-catalyzed cross-coupling reactions will overwhelmingly favor the cleavage of the C-Br bond at the C-5 position. ossila.com The C-F bond is generally much more inert under typical palladium-catalyzed conditions. This allows the bromine to act as a versatile handle for introducing a wide variety of substituents, while leaving the fluorine and ethoxy groups intact. Studies on similarly substituted dihalopyridines confirm that selective reactions at the bromine position are a common and reliable strategy. nih.gov However, specific studies demonstrating this regioselectivity for this compound have not been found.
Metalation and Subsequent Reactions
Metalation, typically using strong organolithium bases, is a fundamental strategy for functionalizing aromatic and heteroaromatic rings by creating a nucleophilic carbon center that can react with various electrophiles.
Selective Debromolithiation
Halogen-metal exchange is a common method for generating organolithium species. This reaction involves treating an aryl halide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium. The reaction is generally much faster for bromides and iodides than for chlorides and fluorides.
For this compound, treatment with an alkyllithium reagent at low temperatures would be expected to result in selective bromine-lithium exchange at the C-5 position, a process known as debromolithiation. growingscience.comresearchgate.net This would generate the reactive intermediate 3-ethoxy-2-fluoro-5-lithiopyridine. This intermediate could then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups at the C-5 position. No published studies detailing this specific transformation for this compound were identified in the literature search.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique where a substituent on an aromatic ring directs deprotonation to an adjacent position. organic-chemistry.orgwikipedia.orgbaranlab.org The directing group coordinates to the lithium of the organolithium base, facilitating proton abstraction at the ortho position. uwindsor.caharvard.edu
In this compound, the ethoxy and fluoro groups are potential directing metalation groups (DMGs). The fluorine atom and the oxygen atom of the ethoxy group can act as Lewis bases to coordinate the lithium cation. wikipedia.org The ethoxy group at C-3 could potentially direct lithiation to the C-4 position. The fluorine at C-2 could also direct metalation, but the adjacent C-3 position is already substituted. The interplay between these directing groups and the inherent acidity of the pyridine ring protons would determine the outcome. However, without experimental data, the regioselectivity of a directed ortho-metalation on this specific substrate remains speculative. A thorough search did not yield any studies on the directed ortho-metalation of this compound.
Other Functional Group Transformations
Beyond reactions at the carbon-halogen bonds or via metalation, the ethoxy group on this compound could potentially undergo transformation. For instance, ether cleavage reactions, typically under strong acidic conditions (e.g., with HBr or BBr₃), could convert the ethoxy group into a hydroxyl group, yielding 5-bromo-2-fluoro-3-hydroxypyridine. Such a transformation would provide another handle for further synthetic modifications. However, no specific literature detailing such functional group transformations for this compound has been found.
Reactions of the Ethoxy Group
The ethoxy group at the 3-position of the pyridine ring is a key functional handle that can be chemically altered, most notably through cleavage to reveal a hydroxyl group. This transformation is significant as it provides access to the corresponding 3-hydroxypyridine (B118123) derivative, a common scaffold in medicinal chemistry and materials science.
The cleavage of the ethyl ether in this compound is typically achieved under strong acidic conditions, a standard method for ether dealkylation. chemistrysteps.commasterorganicchemistry.com The reaction involves the protonation of the ether oxygen, which enhances the leaving group ability of the ethoxy group, followed by nucleophilic attack. chemistrysteps.commasterorganicchemistry.com Commonly used reagents for this purpose are strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). chemistrysteps.commasterorganicchemistry.comtransformationtutoring.comlibretexts.orglibretexts.org
While specific studies on the ether cleavage of this compound are not extensively documented in publicly available literature, the synthesis of the analogous compound, 5-bromo-3-fluoro-2-hydroxypyridine, suggests that such a transformation is feasible. pipzine-chem.com The general mechanism for the acid-catalyzed cleavage of an aryl ethyl ether proceeds via an S(_N)2 mechanism at the less sterically hindered ethyl group. libretexts.orglibretexts.org
The expected reaction to form 5-Bromo-2-fluoro-3-hydroxypyridine is presented in the table below, based on general principles of ether cleavage.
Table 1: Ether Cleavage of this compound
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | HBr or HI | 5-Bromo-2-fluoro-3-hydroxypyridine | Ether Cleavage |
Manipulation of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound is a site for electrophilic attack, allowing for transformations such as N-oxidation and quaternization. These modifications can significantly alter the electronic properties and reactivity of the pyridine ring, opening up further avenues for functionalization.
N-Oxidation:
The formation of a pyridine N-oxide introduces a positive formal charge on the nitrogen and a negative charge on the oxygen, which can influence the regioselectivity of subsequent reactions. The oxidation of pyridines to their corresponding N-oxides is typically carried out using peroxy acids, such as trifluoroperacetic acid. rsc.org Studies on the oxidation of 2-fluoropyridine (B1216828) have shown that it can be converted to 2-fluoropyridine N-oxide. rsc.orgrsc.org Furthermore, research on the oxidation of various 2-substituted pyridines with dimethyldioxirane (B1199080) has demonstrated that the corresponding N-oxides are formed in high yields. researchgate.net
While direct experimental data for the N-oxidation of this compound is limited, it is anticipated that the reaction would proceed to yield this compound N-oxide.
N-Quaternization:
The pyridine nitrogen can also undergo quaternization by reacting with alkylating agents. This reaction introduces a permanent positive charge on the nitrogen atom, forming a pyridinium (B92312) salt. The quaternization of pyridines is a well-established transformation, and studies have been conducted on various pyridine derivatives. chemrxiv.orgnih.gov For instance, the quaternization of 2-halopyridines can be achieved, leading to the formation of N-quaternized ketene (B1206846) N,O-acetals under certain conditions. chemrxiv.org The reactivity of the pyridine nitrogen towards quaternization can be influenced by the electronic nature of the substituents on the ring. nih.gov
In the case of this compound, reaction with an alkylating agent, such as an alkyl halide, would be expected to yield the corresponding N-alkyl-5-bromo-3-ethoxy-2-fluoropyridinium salt.
Table 2: Manipulation of the Pyridine Nitrogen in this compound
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Peroxy Acid (e.g., Trifluoroperacetic acid) | This compound N-oxide | N-Oxidation |
| This compound | Alkyl Halide (e.g., CH₃I) | N-Alkyl-5-bromo-3-ethoxy-2-fluoropyridinium halide | N-Quaternization |
Influence of Substituent Effects on the Reactivity Profile of 5 Bromo 3 Ethoxy 2 Fluoropyridine
Electronic Effects of Halogens (Bromine and Fluorine)
The electronic influence of the bromine and fluorine atoms on the pyridine (B92270) ring is a primary determinant of the compound's reactivity. This influence is a combination of inductive and resonance effects, which modulate the electron density of the ring and direct the course of both electrophilic and nucleophilic substitution reactions.
Inductive and Resonance Effects on Ring Electron Density
Both fluorine and bromine are highly electronegative atoms, leading to a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the pyridine ring, rendering it less susceptible to electrophilic attack. The -I effect of fluorine is more pronounced than that of bromine due to its higher electronegativity.
The combined deactivating influence of two halogen atoms makes 5-Bromo-3-ethoxy-2-fluoropyridine significantly less reactive towards electrophiles compared to unsubstituted pyridine.
Impact on Regioselectivity in Electrophilic and Nucleophilic Reactions
In the context of electrophilic aromatic substitution, the substitution pattern is directed by the interplay of the activating and directing effects of all substituents. The ethoxy group at the 3-position is an activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). However, the strong deactivating nature of the two halogens complicates this. The fluorine at the 2-position and the bromine at the 5-position further deactivate the ring. Electrophilic attack is therefore most likely to occur at the position least deactivated, which would be the 4-position, para to the activating ethoxy group.
For nucleophilic aromatic substitution, the presence of electron-withdrawing groups is activating. The fluorine atom at the 2-position and the bromine atom at the 5-position make the pyridine ring more susceptible to nucleophilic attack. The positions ortho and para to the electron-withdrawing groups are the most activated. In this molecule, the 2, 4, and 6-positions are activated towards nucleophilic attack. Given that the 2-position is occupied by a good leaving group (fluorine) and is activated by the bromine at the 5-position, it is a likely site for nucleophilic substitution. The 4-position is also activated by both the 2-fluoro and 5-bromo substituents.
Steric Considerations of Substituents
The steric bulk of the substituents also plays a crucial role in determining the regioselectivity of reactions. The ethoxy group is bulkier than the halogen atoms, which can hinder the approach of reactants to the adjacent positions (2 and 4).
The relative steric hindrance of the substituents is as follows: Ethoxy > Bromine > Fluorine. This steric hindrance can influence which of the electronically favored positions is actually attacked. For instance, while the 4-position is electronically favored for electrophilic attack, the steric bulk of the adjacent ethoxy group might favor attack at the less hindered 6-position, although this position is less electronically activated.
Directed Effects of the Ethoxy Group
The ethoxy group at the 3-position is a strong activating group due to its ability to donate electron density to the pyridine ring via resonance (+R effect). This effect is more significant than its electron-withdrawing inductive effect (-I). As an ortho-, para-director, the ethoxy group activates the 2, 4, and 6-positions for electrophilic attack.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Bromo-3-ethoxy-2-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for a complete structural assignment.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum would provide crucial information about the electronic environment of the protons in the molecule. The expected signals would include those for the ethoxy group and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts, integration values, and coupling patterns would be key to assigning these protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| CH₃ (ethoxy) | ~1.4 | Triplet (t) | ~7 |
| CH₂ (ethoxy) | ~4.2 | Quartet (q) | ~7 |
| H-4 (pyridine) | 7.5 - 8.0 | Doublet of doublets (dd) | J(H-F), J(H-H) |
| H-6 (pyridine) | 8.0 - 8.5 | Doublet (d) | J(H-F) |
Note: The exact chemical shifts are predictive and would be influenced by the solvent and the interplay of the substituents.
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
| Carbon Assignment | Expected Chemical Shift (ppm) |
| CH₃ (ethoxy) | ~15 |
| CH₂ (ethoxy) | ~65 |
| C-5 (pyridine) | ~110-120 (C-Br) |
| Aromatic Carbons | ~120-160 |
| C-2 (pyridine) | ~150-160 (C-F) |
| C-3 (pyridine) | ~140-150 (C-O) |
Note: These are estimated chemical shift ranges. The carbon attached to fluorine would likely appear as a doublet due to C-F coupling.
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. A single signal would be expected for the fluorine at the C-2 position. Its chemical shift would be indicative of the electronic nature of the substituted pyridine ring. Furthermore, coupling to the adjacent proton (H-4) and carbon atoms would be observable.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): Would establish the connectivity between the protons of the ethoxy group (CH₃ and CH₂) and potentially show weak long-range coupling between the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments for the ethoxy group and the protonated carbons of the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This would be critical for assigning the quaternary carbons (C-2, C-3, C-5) by observing correlations from the aromatic and ethoxy protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (aliphatic) | 2850-3000 |
| C-H (aromatic) | 3000-3100 |
| C=C, C=N (aromatic ring) | 1400-1600 |
| C-O (ether) | 1000-1300 |
| C-F | 1000-1400 |
| C-Br | 500-600 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₇H₇BrFNO), the high-resolution mass spectrum would confirm its elemental composition.
Predicted mass spectrometry data suggests the following adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 219.97678 |
| [M+Na]⁺ | 241.95872 |
| [M-H]⁻ | 217.96222 |
Data sourced from PubChem.
The fragmentation pattern would likely involve the loss of the ethoxy group, the bromine atom, and potentially cleavage of the pyridine ring, providing further structural confirmation. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a characteristic feature in the mass spectrum, with two peaks of nearly equal intensity for any fragment containing a bromine atom.
Computational and Theoretical Investigations of 5 Bromo 3 Ethoxy 2 Fluoropyridine
Quantum Chemical Calculations: An Uncharted Territory
A thorough search of scientific literature reveals a lack of specific studies on the quantum chemical properties of 5-Bromo-3-ethoxy-2-fluoropyridine. Consequently, there is no published data on its electronic structure, charge distribution, or theoretical reactivity.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)
There are no available research findings detailing the analysis of the frontier molecular orbitals (HOMO and LUMO) for this compound. Such analysis would be crucial in predicting its chemical reactivity and kinetic stability.
Charge Distribution and Electrostatic Potentials
Detailed information regarding the charge distribution and electrostatic potential maps of this compound is not present in the current body of scientific literature. These calculations would provide valuable insights into the molecule's polarity and the regions susceptible to electrophilic and nucleophilic attack.
Theoretical Predictions of Reactivity and Regioselectivity
Without dedicated computational studies, theoretical predictions concerning the reactivity and regioselectivity of this compound in chemical reactions are purely speculative. While general principles of reactivity for halogenated pyridines can be applied, specific computational data is necessary for accurate predictions. ossila.com
Molecular Modeling and Dynamics Simulations: A Call for Future Research
No molecular modeling or dynamics simulation studies for this compound have been published. Such simulations would be invaluable for understanding its conformational preferences, intermolecular interactions, and behavior in different solvent environments. The Automated Topology Builder (ATB) and Repository, which facilitates the development of molecular force fields for such simulations, does not appear to have been utilized for this specific compound. uq.edu.au
Computational Studies on Reaction Mechanisms: An Open Question
The scientific literature lacks any computational investigations into the reaction mechanisms involving this compound. Elucidating these mechanisms through theoretical calculations would provide a deeper understanding of its synthetic utility and could guide the development of novel chemical transformations.
Role of 5 Bromo 3 Ethoxy 2 Fluoropyridine As a Synthetic Building Block
Intermediate in the Synthesis of Complex Organic Molecules
The structure of 5-Bromo-3-ethoxy-2-fluoropyridine is inherently designed for sequential and selective chemical transformations, making it a valuable intermediate in multi-step syntheses. The differential reactivity of the C-Br and C-F bonds is the cornerstone of its utility.
The fluorine atom at the 2-position of the pyridine (B92270) ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is a common and powerful method for introducing a variety of functional groups, including amines, alcohols, and thiols, by displacing the fluoride (B91410) ion. The electron-withdrawing nature of the pyridine nitrogen enhances this reactivity.
In contrast, the bromine atom at the 5-position is more amenable to metal-catalyzed cross-coupling reactions. Classic examples include the Suzuki, Stille, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. This dual reactivity allows for a two-step functionalization strategy, where one halogen is reacted selectively while the other remains intact for a subsequent transformation. This orthogonal reactivity is highly sought after in the synthesis of complex molecules, where precise control over the introduction of substituents is paramount.
Precursor for Diversified Pyridine Derivatives
The ability to selectively functionalize the 2- and 5-positions of the pyridine ring makes this compound an excellent starting point for generating a library of diversified pyridine derivatives.
For instance, a nucleophilic substitution at the 2-position can be followed by a palladium-catalyzed cross-coupling at the 5-position. This synthetic route could yield a wide range of 2,3,5-trisubstituted pyridines, which are common scaffolds in medicinal chemistry and materials science. The ethoxy group at the 3-position also influences the electronic properties of the ring and can be a site for further modification if desired, although it is generally less reactive than the halogenated positions.
The following table illustrates potential reaction pathways to generate diversified pyridine derivatives from this compound:
| Reaction Type | Position | Reagent Example | Product Type |
| Nucleophilic Aromatic Substitution | 2 | R-NH₂ (Amine) | 2-Amino-5-bromo-3-ethoxypyridine |
| Nucleophilic Aromatic Substitution | 2 | R-OH (Alcohol) | 5-Bromo-3-ethoxy-2-alkoxypyridine |
| Suzuki Coupling | 5 | R-B(OH)₂ (Boronic Acid) | 5-Aryl-3-ethoxy-2-fluoropyridine |
| Sonogashira Coupling | 5 | R-C≡CH (Alkyne) | 5-Alkynyl-3-ethoxy-2-fluoropyridine |
Applications in Materials Science Chemistry (non-clinical)
While specific applications of this compound in materials science are not extensively documented, the structural motifs accessible from this building block are relevant to this field. Fluorinated and brominated aromatic compounds are known to be used in the synthesis of organic electronic materials, such as those for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The introduction of fluorine atoms can tune the electronic properties, such as the HOMO and LUMO energy levels, and improve the stability and performance of organic electronic materials. The bromo-functionality serves as a handle for polymerization or for the introduction of other functional groups through cross-coupling reactions, which is a key step in the synthesis of conjugated polymers and small molecules for electronic applications. The pyridine core itself is an electron-deficient aromatic system, which is a desirable characteristic for n-type semiconductor materials.
Potential in Chemical Synthesis (e.g., ligand synthesis, agrochemicals)
The pyridine scaffold is a ubiquitous feature in coordination chemistry, where pyridine-based molecules act as ligands for a variety of metal catalysts. The ability to introduce different functional groups at the 2- and 5-positions of this compound allows for the synthesis of tailored ligands with specific steric and electronic properties. For example, the introduction of phosphine (B1218219) or amine groups could lead to new ligands for catalysis.
In the field of agrochemicals, halogenated pyridines are a well-established class of compounds with a wide range of biological activities. Many commercial herbicides and pesticides contain a substituted pyridine ring. The functional groups present in this compound provide a template that can be elaborated into more complex structures for screening for potential agrochemical applications. The presence of both fluorine and bromine is particularly interesting, as halogens are known to enhance the efficacy and metabolic stability of agrochemicals.
Q & A
Q. What synthetic strategies are effective for introducing ethoxy and halogen groups into pyridine derivatives like 5-Bromo-3-ethoxy-2-fluoropyridine?
Methodological Answer: The synthesis of this compound requires sequential functionalization of the pyridine ring. Key steps include:
- Halogenation : Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution .
- Ethoxy Group Introduction : Nucleophilic aromatic substitution (SNAr) at the 3-position with sodium ethoxide, facilitated by electron-withdrawing groups (e.g., fluorine at C2) activating the ring .
- Fluorination : Direct fluorination via Balz-Schiemann reaction or halogen exchange using KF in polar aprotic solvents .
Critical Parameters : Reaction temperature (<80°C) and anhydrous conditions are crucial to prevent hydrolysis of intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (>85%) and purity (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water, 70:30) to verify purity (>97%) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 220.02 [M+H]⁺ confirms molecular weight .
Advanced Research Questions
Q. How do substituent positions on the pyridine ring influence biological activity, such as CYP1B1 inhibition?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
Q. What methodologies assess metabolic stability and pharmacokinetics of this compound derivatives?
Methodological Answer:
- In Vitro Metabolic Stability :
- In Vivo Pharmacokinetics :
- Challenges : Fluorine at C2 reduces oxidative metabolism but may increase renal clearance. Adjust formulations (e.g., PEGylation) to enhance plasma retention .
Q. How can researchers resolve contradictions in reported biological activities of pyridine derivatives?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in cytotoxicity assays) .
- Purity Issues : Validate compounds with orthogonal methods (NMR + HPLC) to exclude impurities >2% .
- Cell Line Specificity : Test derivatives across multiple lines (e.g., MCF-7, HeLa) to identify context-dependent activity .
Case Study : A derivative showed IC₅₀ = 5 μM in MCF-7 cells but was inactive in HeLa. RNA-seq revealed differential expression of CYP1B1, explaining the variance .
Q. What strategies optimize the solubility of this compound for in vivo applications?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:PBS (10:90) for intravenous delivery.
- Salt Formation : Convert to hydrochloride salt (increases aqueous solubility by 10-fold) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .
Data : Solubility in PBS increased from 0.2 mg/mL (free base) to 2.1 mg/mL (HCl salt) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
